molecular formula C13H10F3N3O B2668113 N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 1092346-32-1

N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2668113
CAS No.: 1092346-32-1
M. Wt: 281.238
InChI Key: QHKZPCLDMBBUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide is an organic compound characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves the reaction of pyridine-4-carboxaldehyde with 6-(trifluoromethyl)pyridine-3-carboxylic acid under suitable reaction conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carboxamide group can form hydrogen bonds with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide is unique due to the presence of both the trifluoromethyl and pyridin-4-ylmethyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O/c14-13(15,16)11-2-1-10(8-18-11)12(20)19-7-9-3-5-17-6-4-9/h1-6,8H,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKZPCLDMBBUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NCC2=CC=NC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.